Piriqualone is a synthetic compound belonging to the class of quinazolinone derivatives. Its chemical formula is C22H17N3O, and it is primarily known for its sedative and anxiolytic properties. Piriqualone acts as a non-benzodiazepine anxiolytic agent, which means it can reduce anxiety without the side effects commonly associated with benzodiazepines. The compound has garnered interest for its potential therapeutic applications, particularly in treating anxiety disorders and insomnia.
Piriqualone exhibits significant biological activity as an antagonist of AMPA receptors, which are involved in fast synaptic transmission in the central nervous system. This antagonistic action contributes to its sedative effects, making it useful in managing anxiety and sleep disorders. Research has indicated that structural modifications of Piriqualone can enhance its potency and selectivity as an AMPA receptor antagonist .
The synthesis of Piriqualone has been achieved through various methodologies:
These methods highlight the compound's accessibility for research and pharmaceutical development.
Piriqualone is primarily used in the field of medicine as a sedative and anxiolytic drug. Its ability to modulate AMPA receptor activity makes it a candidate for treating various neurological conditions, including anxiety disorders and insomnia. While it has been less commonly prescribed in recent years compared to other anxiolytics, ongoing research continues to explore its therapeutic potential.
Piriqualone shares structural similarities with several other compounds within the quinazolinone class. Here are some notable comparisons:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Methaqualone | Quinazolinone | Sedative, anxiolytic | Historical use as a sleep aid |
Diazepam | Benzodiazepine | Anxiolytic, muscle relaxant | Commonly prescribed benzodiazepine |
Zolpidem | Imidazopyridine | Hypnotic | Short-acting sleep aid |
Clonazepam | Benzodiazepine | Anticonvulsant, anxiolytic | Long half-life |
Piriqualone's uniqueness lies in its specific receptor interactions and its synthesis methods that emphasize sustainability and efficiency. Unlike many benzodiazepines, it offers an alternative mechanism of action that could be beneficial for patients with specific treatment needs.
Piriqualone is a heterocyclic organic compound with the molecular formula C22H17N3O [1] [2] [3]. This formula indicates that the molecule contains 22 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom, resulting in a molecular weight of 339.39 g/mol [1] [4]. The structural backbone of piriqualone consists of a quinazolinone core with two key substituents: a 2-methylphenyl group at the N-3 position and a 2-pyridinyl-ethenyl group at the C-2 position [1] [3].
The quinazolinone core of piriqualone features a fused ring system comprising a benzene ring and a pyrimidine ring with a carbonyl group at the C-4 position [5] [6]. This heterocyclic system forms the central scaffold of the molecule, providing structural rigidity and serving as an attachment point for the substituent groups [6] [7]. The 2-methylphenyl group is connected to the N-3 position of the quinazolinone ring, while the 2-pyridinyl-ethenyl group is attached at the C-2 position, creating a complex three-dimensional structure [1] [3] [8].
Property | Value |
---|---|
Molecular Formula | C22H17N3O |
Molecular Weight | 339.39 g/mol |
Core Structure | Quinazolin-4-one |
Key Substituents | 3-(2-methylphenyl), 2-(2-pyridin-2-ylethenyl) |
Physical State | Solid |
The structural representation of piriqualone reveals a non-planar, three-dimensional arrangement where the quinazolinone core maintains planarity while the substituent groups deviate from this plane [9] [10]. This spatial arrangement contributes significantly to the compound's physical and chemical properties, as well as its potential for structural isomerism [10] [11].
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the systematic name for piriqualone is 3-(2-methylphenyl)-2-(2-pyridin-2-ylethenyl)quinazolin-4-one [1] [3]. This name systematically describes the molecular structure by identifying the parent quinazolin-4-one scaffold and specifying the positions and identities of the substituent groups [1] [12].
The IUPAC name can be broken down into its constituent parts to understand the structural elements of piriqualone:
Alternative systematic names for piriqualone include 4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-[2-(2-pyridinyl)ethenyl]- and 2-[2-(2-Pyridyl)vinyl]-3-o-tolyl-4(3H)-quinazolinone [2] [6]. These variations in nomenclature follow different conventions but describe the same molecular structure [2] [3].
The systematic identification of piriqualone through IUPAC nomenclature provides a standardized way to communicate its chemical structure, enabling precise identification and differentiation from related compounds [12] [13].
The Chemical Abstracts Service (CAS) Registry has assigned piriqualone the unique identifier 1897-89-8 [1] [2] [5]. This CAS Registry Number serves as a universal identifier that unambiguously distinguishes piriqualone from all other chemical substances in scientific literature and regulatory documentation [2] [8]. The CAS Registry is maintained by the American Chemical Society and is widely recognized as the most authoritative collection of disclosed chemical substance information [5] [8].
Piriqualone has been assigned the European Community (EC) Number 217-590-2 [1] [5] [8]. This identifier is part of the European Inventory of Existing Commercial Chemical Substances (EINECS) system, which catalogs chemical substances that were reported to be on the European market between January 1, 1971, and September 18, 1981 [5] [8].
The EC Number 217-590-2 serves as an important regulatory identifier for piriqualone within the European Union's chemical regulatory framework [5] [8]. This number facilitates the tracking and management of piriqualone in various regulatory contexts, including registration, evaluation, authorization, and restriction processes under European chemical regulations [5] [8] [14].
Beyond the CAS Registry Number and EC Number, piriqualone is associated with several alternative chemical identifiers that facilitate its identification and tracking across different systems and databases [1] [3] [8]:
Identifier Type | Value | Purpose |
---|---|---|
InChI | InChI=1S/C22H17N3O/c1-16-8-2-5-12-20(16)25-21(14-13-17-9-6-7-15-23-17)24-19-11-4-3-10-18(19)22(25)26/h2-15H,1H3 | International Chemical Identifier providing a standardized text representation of the molecular structure [3] [8] |
InChIKey | MYGZNGAHFWOCLI-UHFFFAOYSA-N | Condensed, fixed-length format of the InChI, used for database searching and web applications [3] [8] |
SMILES | CC1=C(C=CC=C1)N2C(=O)C3=CC=CC=C3N=C2C=CC4=NC=CC=C4 | Simplified Molecular Input Line Entry System notation representing the molecular structure [3] [8] |
UNII | 9O52U70AP4 | Unique Ingredient Identifier assigned by the FDA for regulatory purposes [1] [8] |
Piriqualone exhibits several important forms of structural isomerism and conformational variations that significantly influence its three-dimensional structure and potential biological activities [10] [12] [15].
One notable feature of piriqualone is its capacity for atropisomerism, which arises from hindered rotation around the single bond connecting the 2-methylphenyl group to the N-3 position of the quinazolinone ring [10] [15]. The sterically crowded environment surrounding this N-3 aryl group provides sufficient thermal stability for atropisomers to be isolated [10] [15]. This conformational chirality is particularly significant because the different atropisomers may exhibit distinct biological activities and binding affinities [10] [15].
Feature | Description |
---|---|
Definition | Conformational chirality due to hindered rotation about a single bond |
Cause in Piriqualone | Sterically crowded environment surrounding the N-3 aryl group (2-methylphenyl) |
Rotation Barrier | Sufficient thermal stability for atropisomers to be isolated |
Stereochemical Stability | Can be classified based on half-life of racemization at 37°C |
Structural Requirement | Requires non-planar arrangement between quinazolinone and N-3 aryl group |
Additionally, piriqualone possesses one E/Z isomerism center at the C=C double bond in the 2-(2-pyridin-2-ylethenyl) substituent [3] [16] [17]. This geometric isomerism results from restricted rotation around the carbon-carbon double bond, allowing piriqualone to exist in either E or Z configurations [16] [17]. The interconversion between these isomers typically requires energy input, such as ultraviolet light exposure [16] [17].
Conformational analysis of piriqualone reveals several key features that influence its three-dimensional structure [10] [15] [18]:
These conformational characteristics collectively determine the three-dimensional structure of piriqualone and influence its potential interactions with biological targets [10] [15] [18].
The molecular geometry of piriqualone is characterized by a complex three-dimensional arrangement of atoms with distinct bond lengths, angles, and spatial relationships [19] [20] [21]. The quinazolinone ring system forms the central scaffold of the molecule and is essentially planar, while the substituent groups deviate from this plane to varying degrees [19] [20].
The bond characteristics within the quinazolinone structure of piriqualone include several distinct types with characteristic lengths [19] [21] [22]:
Bond Type | Typical Bond Length (Å) | Notes |
---|---|---|
C=O (carbonyl) | 1.21-1.22 | Carbonyl group in quinazolinone |
C=N (imine) | 1.24 | Double bond character in quinazoline ring |
C-N (single) | 1.35-1.42 | Single bonds involving nitrogen atoms |
C-C (benzene ring) | 1.38-1.42 | Standard aromatic C-C bonds |
C-C (single between sp² carbons) | 1.43-1.47 | Single bonds between sp² hybridized carbon atoms |
C-H (aromatic) | 1.08 | Aromatic C-H bonds |
The bond angles within the quinazolinone structure also follow characteristic patterns [19] [22] [23]:
Angle Type | Typical Value (°) | Notes |
---|---|---|
C-C-C (benzene ring) | 119.0-120.8 | Angles within the benzene ring portion |
C-N-C (quinazoline ring) | 115.0-120.0 | Angles at nitrogen atoms in the heterocyclic ring |
Dihedral angle (quinazolinone-phenyl) | 16.9-63.9 | Varies based on substituents and crystal packing |
The overall molecular geometry of piriqualone is characterized by several key features [19] [20] [23]:
Irritant